Cas no 86759-37-7 (4-MorpholinobenzenaMine)
4-MorpholinobenzenaMine structure
Product Name:4-MorpholinobenzenaMine
CAS-Nr.:86759-37-7
MF:C10H14N2O
MW:178.230962276459
CID:832693
PubChem ID:75655
Update Time:2025-09-28
4-MorpholinobenzenaMine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-MorpholinobenzenaMine
- 4-(4-Morpholinyl)aniline
- BB 0217174
- EN300-30034
- (4-morpholin-4-yl-phenyl)-amine
- Z56899028
- AM20061201
- 4-morpholin-4-yl aniline
- 10G-307S
- 4-(4-aminophenyl)-morpholine
- M1466
- 4-Morpholin-4-yl-phenylamine
- 4-Morpholinoaniline, >=98%
- FT-0629203
- 4morpholinoaniline
- N-(4-aminophenyl)-morpholine
- 4-morpholinylaniline
- InChI=1/C10H14N2O/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8,11H2
- NSC26334
- Benzenamine, 4-(4-morpholinyl)-
- BCP13784
- SB17801
- 4-(morpholin-4-yl)aniline
- 4-Morpholinoaniline
- N-(4-Aminophenyl)morpholine
- 4-morpholino aniline
- SDCCGMLS-0065838.P001
- A817738
- 6DRK9JS9QD
- MFCD00006169
- 4-morpholin-4-yl-aniline
- F2107-0001
- 2524-67-6
- CS-M0409
- D77205
- 4-(Morpholin4yl)phenylamine
- HY-75777
- TimTec1_002302
- W-206941
- Oprea1_542171
- N-(4'-Aminophenyl)morpholine
- (4-morpholin-4-ylphenyl)amine
- 4-morpholin-4-ylaniline
- VU0494694-1
- A23754
- Oprea1_685520
- 4-(4-Morpholino)aniline
- CS-B0267
- 4-morpholin-4-ylphenylamine
- 4-(4-Morpholinyl)aniline #
- 4-morpholin4-ylaniline
- 4-(4-Aminophenyl)morpholine
- 4-Morpholinoaniline; 75655
- 4-(4-morpholinyl)benzenamine
- NS00027843
- NSC-26334
- 86759-37-7
- 4-MORPHOLINOZNILINE
- [4-(morpholin-4-yl)-phenyl]-amine
- 4-Morpholinyl aniline
- DTXSID8062490
- 4-(morpholin-4-yl)-aniline
- Morpholine, 4-(p-aminophenyl)-
- p-Morpholinoaniline
- SY002653
- NSC 26334
- 4-amino phenyl morpholine
- EINECS 219-760-1
- p-morpholino aniline
- AKOS000100057
- 4-(morpholino)phenylamine
- STR01950
- PHNDZBFLOPIMSM-UHFFFAOYSA-
- SCHEMBL20631
- DB-024397
- ALBB-005995
- STK038374
-
- Inchi: 1S/C10H14N2O/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8,11H2
- InChI-Schlüssel: PHNDZBFLOPIMSM-UHFFFAOYSA-N
- Lächelt: O1CCN(C2C=CC(=CC=2)N)CC1
Berechnete Eigenschaften
- Genaue Masse: 178.111
- Monoisotopenmasse: 178.111
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 1
- Komplexität: 149
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topologische Polaroberfläche: 38.5A^2
Experimentelle Eigenschaften
- Farbe/Form: fest
- Dichte: 1.149
- Schmelzpunkt: 130-131℃
- Siedepunkt: 368 °C at 760 mmHg
- Flammpunkt: 176.4 °C
- Brechungsindex: 1.589
- PSA: 38.49000
- LogP: 1.75160
4-MorpholinobenzenaMine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M79880-5g |
4-MorpholinobenzenaMine |
86759-37-7 | 5g |
¥902.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M79880-25g |
4-MorpholinobenzenaMine |
86759-37-7 | 25g |
¥2962.0 | 2021-09-08 | ||
| Chemenu | CM437075-5g |
4-MorpholinobenzenaMine |
86759-37-7 | 95%+ | 5g |
$67 | 2023-02-01 | |
| Chemenu | CM437075-25g |
4-MorpholinobenzenaMine |
86759-37-7 | 95%+ | 25g |
$220 | 2023-02-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048685-250mg |
4-Morpholinobenzenamine |
86759-37-7 | 98% | 250mg |
¥107.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048685-1g |
4-Morpholinobenzenamine |
86759-37-7 | 98% | 1g |
¥204.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048685-5g |
4-Morpholinobenzenamine |
86759-37-7 | 98% | 5g |
¥524.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048685-25g |
4-Morpholinobenzenamine |
86759-37-7 | 98% | 25g |
¥2140.00 | 2024-04-27 |
4-MorpholinobenzenaMine Verwandte Literatur
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
86759-37-7 (4-MorpholinobenzenaMine) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
烟台朗裕新材料科技有限公司
Gold Mitglied
CN Lieferant
Reagenz